molecular formula C₄H₈O₂ B044940 cis-2-Butene-1,4-Diol CAS No. 6117-80-2

cis-2-Butene-1,4-Diol

Cat. No.: B044940
CAS No.: 6117-80-2
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
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Description

cis-2-Butene-1,4-Diol (C₄H₈O₂; molecular weight: 88.11 g/mol) is a vicinal diol characterized by a conjugated double bond in the cis-configuration. Key properties include a density of 1.072 g/mL, melting point of 7°C, boiling point of 235°C, and solubility in water, alcohol, and acetone . Its structure (HOCH₂CH=CHCH₂OH) enables diverse reactivity, making it valuable in organic synthesis, polymer chemistry, and catalysis.

Preparation Methods

Catalytic Hydrogenation of 2-Butyne-1,4-Diol

The most widely documented method for synthesizing cis-2-butene-1,4-diol involves the selective hydrogenation of 2-butyne-1,4-diol (B3D). This reaction typically employs palladium- or nickel-based catalysts under controlled hydrogen pressures. Early work by Lozac’h demonstrated that hydrogenation of B3D over Raney nickel at 2–4 atmospheres yields predominantly the cis isomer, as confirmed by Raman spectroscopy . However, challenges in achieving high purity were noted due to the proximity of boiling points between B3D, this compound (B2D), and fully saturated butane-1,4-diol (B1D), complicating distillation-based separation .

Catalyst Systems and Selectivity

Modern advancements have refined catalyst selection to enhance stereoselectivity and suppress over-hydrogenation. A 1% Pd/C catalyst developed by ICI Synetix achieves ~95% selectivity for cis-B2D at ambient to moderate pressures (1–3 MPa) . Comparative studies with Pd/Al₂O₃ catalysts reveal similar selectivity but varying hydrogenation rates, attributed to differences in metal dispersion and support interactions . For instance, Pd/Al₂O₃ prepared via impregnation exhibits a turnover frequency (TOF) of 1.33×10⁴ h⁻¹, whereas Pd/C reaches 1.77×10⁴ h⁻¹ under identical conditions .

CatalystSupportAdditiveSelectivity (%)TOF (h⁻¹)Byproducts
Pd (1%)CarbonNone951.77×10⁴B1D, iso-propoxytetrahydrofuran
Pd (1%)Al₂O₃None951.33×10⁴B1D, tetrahydrofuran derivatives
Pd (1%)CaCO₃NH₃1001.25×10⁴None
Cu (9.1%)SiO₂None970.21×10⁴Trace B1D

Reaction Kinetics and Optimization

Hydrogenation kinetics are profoundly influenced by hydrogen pressure , temperature , and solvent choice . Elevated pressures (2.4 MPa) and temperatures (323 K) favor rapid B3D conversion while maintaining selectivity . Polar solvents like water or methanol enhance substrate solubility but may participate in side reactions. For instance, methanol reacts with intermediate diols to form iso-propoxytetrahydrofuran , a byproduct identified via GC-MS and NMR in Pd-catalyzed systems .

Table 2: Optimized Reaction Conditions

ParameterOptimal RangeEffect on Selectivity
Hydrogen Pressure2.4–3.0 MPaMaximizes H₂ availability; minimizes over-hydrogenation
Temperature323–333 KBalances reaction rate and thermal degradation
Ammonia Concentration0.117 kmol·m⁻³Neutralizes acidic sites; eliminates side reactions
SolventWater/MethanolEnhances solubility; moderates byproduct formation

Purification Challenges and Techniques

Despite high catalytic selectivity, isolating cis-B2D remains challenging due to its physicochemical similarity to B1D and B3D. Traditional distillation is ineffective, as the boiling points of B3D (238°C), cis-B2D (235°C), and B1D (230°C) differ by less than 10°C . Crystallization at low temperatures (4–10°C) exploits the moderate melting point of cis-B2D but risks co-precipitation of impurities . Advanced methods like chromatographic separation or azeotropic distillation with toluene have been proposed but require further industrial validation .

Alternative Synthesis Pathways

Isomerization of Trans-2-Butene-1,4-Diol

While less common, cis-B2D can be obtained via isomerization of its trans isomer using acidic or basic catalysts. However, this method is hindered by equilibrium limitations, with cis-trans ratios rarely exceeding 3:1 under mild conditions .

Enzymatic Reduction

Emerging studies explore biocatalytic routes using alcohol dehydrogenases, though yields remain suboptimal (<50%) compared to heterogeneous catalysis .

Industrial and Environmental Considerations

Large-scale production prioritizes palladium recovery and solvent recyclability to offset costs. Fixed-bed reactors with Pd/C catalysts demonstrate stable performance over 10 cycles with <5% activity loss . Environmental assessments highlight the need to replace volatile solvents like methanol with supercritical CO₂ , which reduces waste and improves phase separation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dichromate in acidic solution.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens such as chlorine or bromine.

Major Products:

    Oxidation: Furan derivatives.

    Reduction: 1,4-Butanediol.

    Substitution: 4-Halobutenols, 2,3-Dihalo-1,4-butanediol.

Scientific Research Applications

Synthesis of Chemical Intermediates

Cis-2-butene-1,4-diol serves as a precursor in the synthesis of various chemical intermediates. Its role in the production of endosulfan , a widely used insecticide, illustrates its importance in agrochemical applications. The compound reacts with hexachlorocyclopentadiene to yield endosulfan diol, which is further processed to produce endosulfan.

Catalytic Reactions

The compound is extensively utilized as a probe in studying isomerization , hydrogenation , and hydrogenolysis reactions . For instance:

  • Isomerization Studies: this compound is employed to investigate the kinetics and mechanisms of isomerization reactions under various catalytic conditions.
  • Hydrogenation Reactions: It participates in selective hydrogenation processes to produce valuable products with specific stereochemical configurations .

Green Chemistry Applications

This compound is integral to green chemistry initiatives aimed at reducing environmental impact. Its use in intensified reactor technologies for chemical synthesis exemplifies this application. The compound's ability to undergo cyclodehydration reactions efficiently contributes to the development of sustainable chemical processes .

Pharmaceutical Synthesis

The compound has been explored for its potential in synthesizing antiviral agents such as oxetanocin A. Its unique structural features allow for specific interactions during catalytic processes, making it valuable in pharmaceutical research .

Case Study 1: Endosulfan Production

In a study examining the synthesis of endosulfan from this compound, researchers demonstrated the reaction's efficiency under controlled conditions. The study highlighted the yield of endosulfan diol and its subsequent transformation into endosulfan through further reactions with thionyl chloride.

Case Study 2: Cyclodehydration Reactions

A recent investigation into the cyclodehydration of this compound with active methylene compounds reported high yields of 2-vinyl-2,3-dihydrofurans. This reaction showcases the compound's versatility and importance in producing complex organic molecules .

Mechanism of Action

The mechanism of action of cis-2-Butene-1,4-Diol involves its ability to participate in hydrogenation and isomerization reactions. The compound’s hydroxyl groups and double bond make it reactive under specific conditions, allowing it to form various products. The molecular targets and pathways involved include the adsorption of the compound on catalyst surfaces, leading to selective hydrogenation or isomerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity: α,β-Unsaturated Diols vs. Bis-Ketones

cis-2-Butene-1,4-Diol is metabolically derived from furan via CYP2E1-catalyzed ring-opening, forming a highly reactive α,β-unsaturated bis-aldehyde intermediate . In contrast, dimethylformamide (DMF) undergoes homologous metabolism to cis-3-hexene-2,5-dione , an α,β-unsaturated bis-ketone. The bis-aldehyde group in this compound exhibits greater electrophilicity and reactivity compared to the bis-ketone, which is stabilized by electron-donating methyl groups in DMF derivatives .

Compound Functional Groups Reactivity Profile Metabolic Pathway
This compound α,β-unsaturated diol High (bis-aldehyde formation) CYP2E1 oxidation of furan
cis-3-Hexene-2,5-dione α,β-unsaturated bis-ketone Moderate (steric hindrance) DMF metabolism

Hydrogenation Selectivity: Unsaturated vs. Saturated Diols

2-Butyne-1,4-Diol is hydrogenated to this compound and further to butane-1,4-diol (a saturated diol). The unsaturated diol is favored industrially for its role in polymer synthesis, while the saturated derivative is a precursor to γ-butyrolactone. Catalysts like Ru/C or Pt/C selectively control this process, with ammonia additives suppressing over-hydrogenation .

Compound Bond Type Applications Thermal Stability
2-Butyne-1,4-Diol Triple bond Intermediate for this compound Low (reactive)
This compound Double bond Polymers, antiviral drugs Moderate
Butane-1,4-Diol Single bond Solvents, plastics (e.g., PBT) High

Oxidation to Lactones

This compound is oxidized to 2(5H)-furanone, an unsaturated lactone, using Au/HT catalysts . In contrast, 1,4-butanediol forms γ-butyrolactone, a saturated lactone. The double bond in 2(5H)-furanone enhances its utility in fragrance and pharmaceutical synthesis.

Diol Precursor Lactone Product Key Feature Catalyst
This compound 2(5H)-furanone Unsaturated Au/HT
1,4-Butanediol γ-Butyrolactone Saturated Conventional acids

Polymer Chemistry: Copolymer Performance

This compound copolymerizes with acrylamide via redox initiation (using Ce⁴⁺), yielding materials with enhanced thermal stability (TGA decomposition >340°C). The double bond allows post-polymerization modifications, such as esterification with C8/C18 fatty acids, improving hydrophobicity and thermal resistance . Comparatively, ethylene glycol -based copolymers lack unsaturation, limiting functionalization.

Comonomer Key Feature Thermal Degradation (TGA) Applications
This compound Unsaturated backbone Multi-stage (>340°C) High-performance polymers
Ethylene Glycol Saturated backbone Single-stage Conventional plastics

Catalytic Cross-Metathesis (CM)

In Z-selective CM using Ru-dithiolate catalysts, this compound reacts with sterically hindered olefins (e.g., allyl alcohols, carboxylic acids) to form high-value Z-olefins. Its diol groups enable unique substrate tolerance compared to mono-alcohols like allyl ethers .

Biological Activity

Cis-2-butene-1,4-diol (CAS Number: 6117-80-2) is a diol compound with significant industrial applications and biological activity. It is primarily recognized for its role in the synthesis of various chemical intermediates, including antiviral agents. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₄H₈O₂
  • Molecular Weight : 88.11 g/mol
  • Physical State : Colorless liquid
  • Solubility : Soluble in water, alcohols, and acetone; slightly soluble in benzene.
  • Boiling Point : 235 °C
  • Melting Point : 7 °C

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies:

1. Antiviral Activity

This compound is noted for its role in synthesizing oxetanocin A, an antiviral compound. This synthesis highlights the compound's potential as a precursor in developing antiviral therapies against various viral infections .

2. Catalytic Applications

The compound serves as a probe for studying isomerization reactions and hydrogenation processes. Research indicates that it can facilitate cross-metathesis reactions with fatty acids like methyl oleate, leading to high conversion rates and selectivity in producing valuable chemical intermediates .

3. Toxicological Profile

This compound has been classified under several hazard categories:

  • Acute toxicity (Category 4)
  • Serious eye damage/eye irritation (Category 2)
  • Skin corrosion/irritation (Category 2)

These classifications indicate that while the compound has useful applications, it requires careful handling due to its irritant properties .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
Musolino et al. (2003)Isomerization and HydrogenationDemonstrated the use of this compound as a probe in studying catalytic reactions .
Liang et al. (2011)Synthesis of Oxetanocin AShowed effective synthesis pathways using this compound as an intermediate .
Cross-metathesis studiesReaction efficiencyAchieved high conversion rates (>92%) using ruthenium catalysts with optimized conditions .

4. Metabolic Pathways

Research indicates that this compound participates in metabolic pathways involving various enzymes and signaling mechanisms. It has implications in apoptosis, autophagy, and cell cycle regulation . This suggests potential roles in cancer research and therapeutic interventions.

Q & A

Q. Basic: What methods are used to synthesize and purify cis-2-Butene-1,4-diol?

Answer:
The primary synthesis method involves hydrogenating 2-butyne-1,4-diol under 2–4 atm pressure using catalysts like Raney nickel or colloidal palladium . Purification typically employs solvent/non-solvent recrystallization (e.g., water/acetone) and vacuum drying to isolate the cis isomer. For laboratory-scale preparation, redox polymerization initiators (e.g., ceric ammonium nitrate, CAN) are used in aqueous nitric acid, followed by precipitation in acetone to yield high-purity (>97%) products .

Q. Basic: How is the cis configuration of 2-Butene-1,4-diol confirmed spectroscopically?

Answer:
The cis configuration is verified using:

  • 1H-NMR : The coupling constant (J) between the olefinic protons (CH=CH) in cis isomers typically ranges between 10–12 Hz, distinguishing it from trans isomers (J ≈ 15 Hz) .
  • FT-IR : Hydroxyl (O-H) stretching at ~3300–3500 cm⁻¹ and C=C stretching at ~1640–1680 cm⁻¹ confirm the diol and alkene functionalities .
  • Refractive Index : The cis isomer has a refractive index (n20/D) of 1.477–1.480, distinct from trans isomers .

Q. Basic: How does the molecular structure of this compound influence its reactivity in cyclodehydration reactions?

Answer:
The cis arrangement of hydroxyl groups on the same side of the double bond facilitates intramolecular cyclization. In cyclodehydration with active methylene compounds (e.g., diketones), the hydroxyl groups act as nucleophiles, attacking the electron-deficient carbons to form 2-vinyl-2,3-dihydrofurans in 70–90% yields . Steric and electronic effects from the cis configuration enhance regioselectivity compared to trans analogs.

Q. Advanced: What challenges arise in controlling monomer ratios during copolymerization of acrylamide and this compound using CAN initiators?

Answer:
Key challenges include:

  • Redox Initiation Dynamics : CAN preferentially reacts with this compound due to its higher reducing capacity, leading to uneven radical generation. Optimizing CAN concentration (e.g., 8 mL of 0.5 N CAN solution per 2.4 mmol acrylamide) balances initiation rates .
  • Solubility Differences : Acrylamide’s hydrophilicity versus the diol’s moderate solubility in water requires co-solvent systems (e.g., ethanol/water) to homogenize monomer distribution.
  • Post-Polymerization Analysis : Hydroxyl number titration and GPC reveal acrylamide dominates the copolymer (77% acrylamide vs. 23% diol) due to faster propagation rates .

Q. Advanced: How do alkyl ester modifications affect the thermal stability of poly(acrylamide-co-cis-2-butene-1,4-diol) copolymers?

Answer:
Esterification with long-chain aliphatic acids (e.g., stearic acid) introduces hydrophobic segments, altering thermal behavior:

  • TGA/DTG : Unmodified copolymers degrade in 4 stages (max rate at ~300°C). Esterified copolymers show 5-stage degradation, with increased char residue (up to 20%) due to crosslinking .
  • Activation Energy (Ea) : Ea increases from 120 kJ/mol (unmodified) to 150 kJ/mol (C18-ester) using the Coats–Redfern model, indicating enhanced stability from van der Waals interactions in alkyl chains .
  • DSC : Glass transition temperatures (Tg) decrease by 10–15°C with esterification, reflecting increased chain flexibility .

Q. Advanced: What mechanisms explain the dual role of this compound as both monomer and reducing agent in redox polymerization?

Answer:
In CAN-initiated systems:

  • Reduction of Ce(IV) : The diol’s hydroxyl groups donate protons to Ce(IV), generating Ce(III) and diol-derived radicals (HOCH₂CH=CHCH₂O•), which initiate acrylamide polymerization .
  • Propagation : Radicals propagate via addition to acrylamide’s vinyl group, while residual diol monomers incorporate into the copolymer backbone through hydrogen abstraction.
  • Kinetic Studies : FT-IR and hydroxyl titration confirm ~80% of diol participates in initiation, with ~20% remaining as comonomer .

Q. Advanced: What catalytic strategies optimize the isomerization vs. hydrogenation pathways of this compound?

Answer:

  • Catalyst Selection : Ru(IV) allyl complexes (e.g., CpRu(MQA)(C₃H₅)) favor isomerization to trans-2-butenyl ethers (80–90% selectivity), while Pd/C promotes hydrogenation to 1,4-butanediol .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for isomerization, whereas protic solvents (e.g., H₂O) favor hydrogenation .
  • Kinetic Control : Low H₂ pressure (1–2 atm) and temperatures (50–70°C) minimize over-hydrogenation .

Q. Advanced: How is this compound utilized in synthesizing antiviral agents like oxetanocin A?

Answer:
The diol serves as a precursor in oxetanocin A synthesis:

  • Ring-Opening : Oxidative cleavage of the diol’s double bond (e.g., with OsO₄/NaIO₄) generates a dialdehyde intermediate.
  • Cyclization : The dialdehyde undergoes nucleophilic attack by adenine derivatives, forming the oxetane ring via acid-catalyzed cyclization (yields ~60%) .

Properties

IUPAC Name

(Z)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-
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InChI Key

ORTVZLZNOYNASJ-UPHRSURJSA-N
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Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C\CO)O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID301018106
Record name (2Z)-2-Butene-1,4-diol
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
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Flash Point

128 °C, 128 °C (263 °F) OC
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
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Color/Form

ALMOST COLORLESS LIQUID

CAS No.

6117-80-2, 110-64-5
Record name cis-2-Butene-1,4-diol
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Melting Point

7 °C (45 °F)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Route with additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvent. After sampling has taken place, the test tube is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is heated and stirred for 4 hours more. After 4 hours of reaction the next GC sample is taken. After sampling has taken place, the corresponding additive is added. The additives used were sodium hydride and tributylamine (respectively 1 and 10 mol %, based on the catalyst). After 24 hours the final GC sample is taken and the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
corresponding solvent
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

cis-2-Butene-1,4-Diol
cis-2-Butene-1,4-Diol
cis-2-Butene-1,4-Diol
cis-2-Butene-1,4-Diol

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